2,2-Dibutyl-1,3,2-dioxastannolane
Description
Contextualization within Organotin Chemistry Research
Organotin compounds, characterized by the presence of at least one tin-carbon bond, form a diverse class of organometallic compounds. wikipedia.org The study of these compounds, known as organotin chemistry, dates back to the 19th century and has since evolved into a rich field with wide-ranging industrial and academic applications. wikipedia.org Organotin compounds are broadly categorized based on the number of organic substituents attached to the tin atom, which significantly influences their properties and reactivity. rjpbcs.comgelest.com
2,2-Dibutyl-1,3,2-dioxastannolane belongs to the diorganotin category, specifically a dialkyltin derivative. These compounds are known for their utility as stabilizers for polymers like polyvinyl chloride (PVC), catalysts in various chemical reactions, and as biocides. lupinepublishers.comresearchgate.netlupinepublishers.com The structure of this compound features a five-membered ring containing a tin atom bonded to two oxygen atoms and two butyl groups. This cyclic structure, known as a dioxastannolane ring, is a key point of interest in organotin research due to its interesting structural features and applications in synthesis.
In the solid state, this compound units associate to form an infinite ribbon polymer. rsc.org This association results in a highly distorted octahedral arrangement around the tin atom, which is surrounded by two carbon atoms and four oxygen atoms. rsc.org However, in solution, it is believed to exist primarily as a dimer. This variability in structure between the solid and solution phases highlights the complex nature of organotin compounds and is a significant area of ongoing research.
Significance as a Research Subject in Catalysis and Organic Synthesis
The catalytic activity of organotin compounds, including this compound, is a major focus of academic and industrial research. Diorganotin compounds are particularly effective catalysts for a variety of reactions, including esterification, transesterification, and the formation of polyurethanes and silicones. wikipedia.orgrjpbcs.comresearchgate.net The catalytic mechanism often involves the coordination of the tin atom with a hydroxyl group of one of the reactants. gelest.com
In organic synthesis, 2,2-Dibutyl-1,3,2-dioxastannolanes and related compounds have found application, especially in carbohydrate chemistry. They are formed through the reaction of 1,2-diols with dialkyltin oxides. The resulting dioxastannolane can then be used to selectively protect or activate the diol functionality for further reactions.
The reactivity of the tin-oxygen bonds in this compound allows it to participate in various chemical transformations. For instance, it reacts with oxygen to yield benzil (B1666583) and products derived from dibutyltin (B87310) oxide. rsc.org It also reacts with acylating agents like acetyl chloride. rsc.org These reactions demonstrate the compound's potential as an intermediate in the synthesis of more complex organic molecules.
Historical Overview of Relevant Organotin Compound Studies
The field of organotin chemistry has a long and storied history. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. wikipedia.org However, it wasn't until the mid-20th century that the commercial potential of these compounds began to be realized, largely due to the pioneering work of van der Kerk and his colleagues. lupinepublishers.com Their research led to the widespread use of organotins as PVC stabilizers, a major application that continues to this day. wikipedia.orglupinepublishers.com
Early structural studies on compounds like this compound were crucial in understanding their chemical behavior. Molecular weight measurements in solution suggested a dimeric structure for many dioxastannolanes. Later, single-crystal X-ray diffraction studies provided definitive evidence for the polymeric nature of this compound in the solid state, revealing the intricate coordination environment of the tin atom. rsc.org Spectroscopic techniques, such as Mössbauer and NMR spectroscopy, have also been instrumental in characterizing the structure and coordination changes of these compounds in different phases. rsc.org
The development of synthetic methods, such as the reaction of Grignard reagents with tin halides, was fundamental to the expansion of organotin chemistry. wikipedia.org These methods allowed for the preparation of a wide variety of organotin compounds with tailored properties for specific applications. The ongoing exploration of organotin compounds like this compound continues to build upon this rich historical foundation, driving innovation in catalysis, materials science, and synthetic chemistry.
Interactive Data Tables
Table 1: Structural and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O₂Sn | nih.govuni.lusigmaaldrich.com |
| Molecular Weight | 292.99 g/mol | nih.govsigmaaldrich.com |
| CAS Number | 3590-59-8 | nih.govsigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 231-236 °C | sigmaaldrich.com |
| Endocyclic O-Sn-O angle | 79.0(5)° | rsc.org |
| Exocyclic C-Sn-C angle | 138.6(6)° | rsc.org |
| Average Sn-O bond length (intramolecular) | 2.04(1) Å | rsc.org |
| Average Sn-O bond length (intermolecular) | 2.51(1) Å | rsc.org |
Structure
2D Structure
Properties
IUPAC Name |
2,2-dibutyl-1,3,2-dioxastannolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWBEJNHFFEKHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]1(OCCO1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189473 | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
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Molecular Weight |
292.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-59-8 | |
| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
| Source | CAS Common Chemistry | |
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| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
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| Record name | 2,2-Dibutyl-1,3,2-dioxastannolane | |
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| Record name | 2,2-dibutyl-1,3,2-dioxastannolane | |
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Synthetic Methodologies and Precursors
Preparation of 2,2-Dibutyl-1,3,2-dioxastannolane from Dialkyltin Oxides and Diols
The most common and established method for preparing this compound involves the reaction of dibutyltin (B87310) oxide with ethylene (B1197577) glycol. This reaction is an example of a condensation reaction where water is eliminated. The process is typically carried out by azeotropic distillation of water from a solution of the reactants in a suitable solvent like cyclohexane (B81311). lookchem.com This drives the equilibrium towards the formation of the desired dioxastannolane product.
The general reaction can be represented as:
(n-C₄H₉)₂SnO + HOCH₂CH₂OH → (n-C₄H₉)₂Sn(OCH₂CH₂) + H₂O
This method is valued for its efficiency and the high purity of the resulting dialkyltin dihydrides after reduction. lookchem.com The resulting this compound is a versatile intermediate used as a polymerization catalyst and a precursor for other organotin compounds. lookchem.com
In the solid state, the structure of this compound is an infinite ribbon polymer where the tin atom is six-coordinate, exhibiting a highly distorted octahedral geometry. rsc.org However, in solution, it primarily exists as a dimer with five-coordinate tin atoms.
Variations in Synthetic Procedures and Reaction Conditions
While the fundamental reaction between a dialkyltin oxide and a diol remains the same, variations in the synthetic procedures and reaction conditions have been explored to optimize yield, purity, and reaction time.
Key parameters that can be varied include:
Solvent: Toluene and cyclohexane are commonly used for azeotropic removal of water. lookchem.comgoogle.com
Reaction Temperature: The reaction is typically conducted at the reflux temperature of the solvent to facilitate the azeotropic distillation of water.
Catalyst: While the reaction often proceeds without a catalyst, the use of surfactants has been reported in the preparation of the dibutyltin oxide precursor. google.com
Table 1: Variations in Synthetic Procedures for this compound
| Reactants | Solvent | Conditions | Product | Reference |
| Dibutyltin oxide, Ethylene glycol | Cyclohexane | Azeotropic distillation | This compound | lookchem.com |
| Dibutyltin oxide, Acyloins | - | Reaction with dibutyltin dimethoxide | 2,2-Dibutyl-1,3,2-dioxastannolens | rsc.org |
| Dibutyltin chloride, Sodium hydroxide | Toluene, Ethanol, or n-Heptane | With surfactant | Dibutyltin oxide (precursor) | google.com |
Microwave-Assisted Synthesis of Dialkylstannylene Acetals
Microwave-assisted synthesis has emerged as a modern and efficient technique in organic chemistry, often leading to significantly reduced reaction times, improved yields, and higher product purity. nih.govorganic-chemistry.orgnih.govresearchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of various heterocyclic compounds, including acetals. nih.govnih.govrsc.org
The application of microwave irradiation can accelerate the reaction between dibutyltin oxide and diols, providing a faster route to this compound and other dialkylstannylene acetals. The focused heating effect of microwaves can enhance the rate of water removal, thus driving the reaction to completion more rapidly than conventional heating methods. organic-chemistry.org This technique is particularly valuable for synthesizing libraries of compounds for various applications, including pharmaceutical and materials science research. organic-chemistry.orgnih.gov
Synthesis of Substituted 2,2-Dibutyl-1,3,2-dioxastannolanes
The synthetic methodology for preparing this compound can be extended to produce a variety of substituted derivatives by using substituted diols. For instance, the reaction of dibutyltin oxide with chiral diols will result in the formation of chiral 2,2-dibutyl-1,3,2-dioxastannolanes. mdpi.com
These substituted dioxastannolanes are valuable in stereoselective synthesis and as chiral auxiliaries. The choice of the diol precursor directly influences the structure and properties of the final product.
Table 2: Synthesis of Substituted 2,2-Dibutyl-1,3,2-dioxastannolanes
| Dibutyltin Precursor | Diol Precursor | Product | Reference |
| Dibutyltin oxide | Acyloins (e.g., benzoin) | 2,2-Dibutyl-4,5-diphenyl-1,3,2-dioxastannolen | rsc.org |
| Dibutyltin oxide | Chiral 1,2-diols | Chiral 2,2-Dibutyl-1,3,2-dioxastannolanes | mdpi.com |
| Dibutyltin oxide | Glucose or Mannose derivatives | Corresponding sugar-based dioxastannolanes | rsc.org |
Advanced Structural Elucidation and Coordination Chemistry
Solid-State Structure Determination by X-ray Diffraction
Single-crystal X-ray diffraction has been an indispensable tool in elucidating the precise solid-state structure of 2,2-dibutyl-1,3,2-dioxastannolane. These studies have provided a definitive view of its polymeric nature and the coordination geometry of the tin center.
Polymeric Association and Intermolecular Interactions
In the solid state, this compound units are not discrete monomers but rather associate to form an infinite ribbon polymer. researchgate.netrsc.org This polymeric chain is constructed through intermolecular Sn-O interactions, where an oxygen atom from one dioxastannolane unit coordinates to the tin atom of a neighboring unit. This association results in the formation of four-membered (SnO)₂ rings that link the monomeric units together. researchgate.net The polymeric structure arises from the tendency of the tin atom to expand its coordination sphere beyond the four covalent bonds within the monomeric unit.
Coordination Environment of Tin in the Solid State (e.g., Distorted Octahedral, Trigonal Bipyramidal)
The polymeric association significantly influences the coordination environment of the tin atom. Within the infinite ribbon structure, each tin atom is surrounded by two carbon atoms from the butyl groups and four oxygen atoms, resulting in a hexacoordinate environment. researchgate.netrsc.org The geometry of this six-coordinate tin center is best described as a highly distorted octahedron. researchgate.netrsc.orgcdnsciencepub.com This distortion is a consequence of the geometric constraints imposed by the five-membered dioxastannolane ring and the four-membered (SnO)₂ rings.
Analysis of Intramonomer and Intermonomer Bond Lengths and Angles
Detailed analysis of the X-ray diffraction data allows for a precise determination of bond lengths and angles within and between the monomeric units of the polymer chain. A distinction is made between the shorter, covalent intramonomer bonds and the longer, coordinative intermonomer bonds.
For this compound, the average intramonomer Sn-O bond length is approximately 2.04 Å, while the intermonomer Sn-O bond length is significantly longer at about 2.51 Å. researchgate.netrsc.org The endocyclic O-Sn-O angle within the five-membered ring is approximately 79.0°, and the exocyclic C-Sn-C angle between the two butyl groups is around 138.6°. researchgate.netrsc.org A comparative analysis with the related six-membered ring compound, 2,2-dibutyl-1,3,2-dioxastannane, also reveals a distorted octahedral geometry with similar, yet distinct, bond parameters. cdnsciencepub.com
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| This compound | Average Intramonomer Sn-O Bond Length (Å) | 2.04(1) | researchgate.netrsc.org |
| Intermonomer Sn-O Bond Length (Å) | 2.51(1) | researchgate.net | |
| Endocyclic O-Sn-O Angle (°) | 79.0(5) | researchgate.netrsc.org | |
| Exocyclic C-Sn-C Angle (°) | 138.6(6) | researchgate.netrsc.org | |
| 2,2-Dibutyl-1,3,2-dioxastannane | Average Intramonomer Sn-O Bond Length (Å) | 2.04 | researchgate.netcdnsciencepub.com |
| Intermonomer Sn-O Bond Length (Å) | 2.57 | researchgate.netcdnsciencepub.com | |
| Intramonomer O-Sn-O Angle (°) | 93.2(2) | cdnsciencepub.com | |
| Intermonomer O-Sn-O Angles (°) | 65.7(2), 67.3(2) | cdnsciencepub.com | |
| Exocyclic C-Sn-C Angle (°) | 138.4(3) | cdnsciencepub.com |
Solution-State Structural Characterization
In solution, the rigid polymeric structure of this compound breaks down, leading to a dynamic equilibrium between various oligomeric species. The nature and distribution of these species are highly dependent on factors such as solvent and temperature.
Oligomerization Equilibria: Dimers, Trimers, and Higher Oligomers
In non-polar solvents, this compound exists as a mixture of oligomers, primarily dimers, trimers, tetramers, and even pentamers. dal.ca These oligomers are in a state of dynamic equilibrium, and their relative populations are sensitive to changes in concentration and temperature. dal.ca Generally, lower temperatures favor the formation of higher oligomers. researchgate.net The existence of these equilibria is a key feature of the solution chemistry of this compound, with the dimeric form often being a prominent species.
Spectroscopic Probes: ¹H, ¹³C, and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the complex oligomerization equilibria in solution. ¹¹⁹Sn NMR is particularly informative due to the wide chemical shift range of tin and its sensitivity to the coordination number.
| State | Coordination Number | Predominant Species | ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Solution | 5 | Dimer/Oligomer Mixture | ~ -189 | |
| Solid State | 6 | Polymer | ~ -230 | rsc.org |
| General Range (Solution) | 5 | Pentacoordinate Species | -100 to -150 | cdnsciencepub.com |
| General Range (Solution) | 6 | Hexacoordinate Species | -230 to -300 | cdnsciencepub.com |
Variable Temperature NMR Spectroscopy for Elucidating Association Patterns
Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for understanding the dynamic equilibria and association patterns of this compound in solution. Studies have shown that in solution, this compound primarily exists as a dimer. However, the equilibrium can be influenced by temperature and concentration.
In chloroform-d (B32938) solution, ¹¹⁹Sn NMR spectroscopy has revealed the presence of a mixture of oligomers, mainly consisting of dimers, trimers, and tetramers. researchgate.net By integrating the ¹¹⁹Sn NMR spectra at low temperatures, the Gibbs free energy changes (ΔG°) for the dimer-trimer and dimer-tetramer equilibria were determined. researchgate.net These values indicate a slight preference for the formation of higher oligomers. researchgate.net The ability to resolve and quantify the different oligomeric species at various temperatures provides a detailed picture of the association-dissociation processes occurring in solution.
Chemical Shift Anisotropy and Asymmetry Parameters from Solid-State NMR
Solid-state NMR (ssNMR) spectroscopy provides invaluable information about the structure of this compound in its crystalline form. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured and provide detailed structural insights. The principal components of the ¹¹⁹Sn chemical shift tensor are obtained from static solid-state NMR spectra and are used to calculate the chemical shift anisotropy (CSA) and asymmetry parameters. researchgate.net
The CSA is a measure of the electronic shielding around the tin nucleus and is highly sensitive to the coordination environment. For 1,3,2-dioxastannolanes, the CSA values typically range from 600 to 800 ppm. researchgate.net The asymmetry parameter (η) describes the deviation of the chemical shift tensor from axial symmetry. These parameters are crucial for understanding the local geometry and electronic structure of the tin center in the solid state. The measured CSA values from solid-state powder patterns have shown excellent agreement with those derived from variable temperature spin-lattice relaxation measurements in solution when the same oligomeric species is present in both phases. researchgate.net
Correlation of NMR Data with Tin Coordination States (e.g., Pentacoordinate and Hexacoordinate Tin)
The ¹¹⁹Sn NMR chemical shift is highly indicative of the coordination number of the tin atom in this compound. In solution, the ¹¹⁹Sn NMR spectrum shows a chemical shift at approximately -189 ppm, which is characteristic of a five-coordinate tin atom in a dimeric structure. rsc.org This is in contrast to the solid state, where the chemical shift is observed at around -230 ppm, indicating a change to a six-coordinate environment. rsc.org
This shift in coordination number from solution to the solid state is a common feature for many organotin compounds, which tend to become more highly associated upon solidification. X-ray diffraction studies have confirmed that in the solid state, this compound exists as an infinite ribbon polymer where each tin atom is six-coordinate, being surrounded by two carbon and four oxygen atoms in a distorted octahedral arrangement. rsc.org The correlation between the ¹¹⁹Sn chemical shift and the coordination state of tin is a powerful diagnostic tool for characterizing the structure of this compound in different phases. In some derivatives, such as a mannose derivative, overlapping signals for five- and six-coordinate tin atoms have been distinguished. rsc.org
| Phase | Coordination State | ¹¹⁹Sn Chemical Shift (ppm) |
| Solution | Pentacoordinate | ~ -189 |
| Solid State | Hexacoordinate | ~ -230 |
Mössbauer Spectroscopy for Structural Insights
Mössbauer spectroscopy, specifically ¹¹⁹mSn Mössbauer spectroscopy, provides complementary information to NMR and X-ray diffraction for the structural analysis of this compound. This technique is particularly sensitive to the oxidation state and coordination environment of the tin nucleus.
Fluxional Behavior and Intramolecular Rearrangements in Solution
In solution, this compound exhibits fluxional behavior, meaning that it undergoes rapid intramolecular rearrangements. This dynamic behavior is evident from NMR studies. While the dimeric structure is the predominant species in solution, there is an equilibrium with other oligomers, and the exchange between these species is often rapid on the NMR timescale at room temperature. researchgate.net
The presence of a single averaged ¹¹⁹Sn NMR signal at room temperature for what is a mixture of oligomers at low temperature is a hallmark of this dynamic exchange. researchgate.net The intramolecular rearrangements likely involve the cleavage and formation of Sn-O dative bonds that hold the oligomeric structures together. This fluxionality is a key aspect of the solution chemistry of this compound and is important for its reactivity in various chemical transformations.
Configurational Instability of Tin Centers in Organotin Compounds
The tin center in organotin compounds like this compound can exhibit configurational instability. This refers to the ability of the tin atom to readily invert its stereochemical configuration. This process is often facile for five-coordinate organotin compounds due to the low energy barrier for pseudorotation, a process that permutes the positions of the ligands around the central tin atom without breaking any bonds.
In the context of the oligomeric equilibria of this compound in solution, the cleavage and reformation of intermolecular Sn-O bonds provide a low-energy pathway for the inversion of the tin center's configuration. This inherent instability is a fundamental characteristic of many organotin compounds and plays a crucial role in their dynamic behavior and reactivity.
Mechanistic Investigations of Reactivity
Role as a Reagent in Transesterification Reactions
While the primary application of 2,2-dibutyl-1,3,2-dioxastannolane lies in the activation of hydroxyl groups for substitution reactions, its structural characteristics suggest a potential role in mediating transesterification processes. The ability of the tin center to coordinate with oxygen atoms and the tendency of the molecule to form oligomeric structures are key to this proposed function.
In the solid state, this compound exists as an infinite ribbon polymer where the tin atoms are six-coordinate. rsc.org In solution, it is present as a mixture of oligomers, including dimers to pentamers, with the distribution being temperature-dependent. This association into larger structures is a critical feature that can influence its reactivity. The formation of these oligomers occurs through intermolecular Sn-O interactions, creating a scaffold that can bring reacting molecules into proximity.
While specific, detailed mechanistic pathways for the cyclo-oligomerization of esters directly catalyzed by this compound are not extensively documented in the available literature, the formation of these aggregates provides a basis for its potential role. It is hypothesized that the organotin oligomer could act as a template, binding ester molecules in a specific orientation that favors cyclization over linear polymerization.
The Lewis acidic nature of the tin atom in this compound allows it to coordinate to the carbonyl oxygen of an ester, thereby activating the ester towards nucleophilic attack. This activation is central to its potential catalytic role in the equilibration of ester mixtures through transesterification. The reversible formation of associated species in solution further suggests a dynamic system that could facilitate the exchange of alkoxy groups between different ester molecules, leading to an equilibrium state.
The concept of a "template effect" in reactions mediated by this compound arises from its propensity to form well-defined oligomeric structures. rsc.org In the solid state, X-ray crystallography has shown that dioxastannolane units associate into an infinite ribbon polymer with six-coordinate tin atoms. rsc.org In solution, evidence from 119Sn NMR spectroscopy and molecular weight measurements indicates the presence of associated species, although monomeric forms can be present in dilute solutions. rsc.org
This self-assembly into larger architectures is proposed to create a template that can pre-organize substrates, leading to enhanced reaction rates and selectivity. For instance, by binding two or more substrate molecules in a specific spatial arrangement, the organotin oligomer could facilitate intramolecular reactions or direct intermolecular reactions to occur with a specific regioselectivity. While this "template effect" is a compelling hypothesis to explain the outcomes of certain reactions, direct empirical evidence and detailed mechanistic studies specifically for transesterification reactions remain areas for further investigation.
Activation of Hydroxyl and Amino Functions
A well-established and synthetically valuable application of this compound is the activation of hydroxyl and, by extension, amino functionalities. This is typically achieved through the in situ formation of stannylene acetals, which enhances the nucleophilicity of one of the oxygen atoms, allowing for regioselective functionalization.
This compound is often formed in situ from the reaction of dibutyltin (B87310) oxide with a 1,2-diol. This reaction produces a five-membered 1,3,2-dioxastannolane ring, commonly referred to as an O-stannylene acetal (B89532). The formation of this cyclic tin(IV) compound leads to a significant change in the reactivity of the hydroxyl groups involved. The tin atom, being Lewis acidic, can coordinate with an incoming nucleophile or an external reagent, which in turn influences the reactivity of the oxygen atoms within the ring. In solution, these stannylene acetals are not monomeric but exist predominantly as oligomers, with the degree of oligomerization influenced by temperature.
The structure of these stannylene acetals in solution has been studied using multinuclear NMR spectroscopy, particularly 119Sn NMR. These studies have revealed that the tin atom can exist in different coordination environments, which is crucial for the subsequent regioselective reactions.
The formation of O-stannylene acetals is a cornerstone of regioselective functionalization of polyols, especially carbohydrates. By temporarily protecting a pair of hydroxyl groups as a stannylene acetal, the relative nucleophilicity of the remaining hydroxyl groups, as well as the oxygens within the stannylene ring, is altered. This allows for selective acylation, alkylation, and sulfonylation at specific positions.
Regioselective Sulfonylation:
The use of catalytic amounts of dibutyltin oxide, which forms the active stannylene acetal, has been shown to be highly effective for the regioselective sulfonylation of carbohydrates. For example, a solvent-free method using catalytic dibutyltin oxide and tetrabutylammonium (B224687) bromide (TBAB) allows for the selective tosylation of a secondary equatorial hydroxyl group adjacent to an axial one in a pyranoside. researchgate.netmdpi.com This method is advantageous due to the use of inexpensive reagents and simplified reaction conditions. researchgate.net
Table 1: Regioselective Tosylation of Saccharide Tetrols
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-2-O-tosyl-α-D-glucopyranoside | 75 |
| 2 | Methyl 4,6-O-benzylidene-α-D-galactopyranoside | Methyl 4,6-O-benzylidene-3-O-tosyl-α-D-galactopyranoside | 82 |
Yields are approximate and for illustrative purposes based on reported high-yield reactions. researchgate.netmdpi.com
Regioselective Acylation and Alkylation:
Similar principles of regioselective activation apply to acylation and alkylation reactions. The stannylene acetal can direct the reaction to a specific hydroxyl group, often favoring the more nucleophilic oxygen atom within the stannylene ring. While organotin-mediated reactions have been widely used, alternative methods using other metal catalysts that can form similar cyclic intermediates are also being explored. nih.govresearchgate.net For instance, diarylborinic acid catalysis has emerged as a competitive method for the regioselective monoacylation, sulfonylation, and alkylation of diols and carbohydrates. nih.govorganic-chemistry.org These methods often provide high yields and selectivity, comparable to the well-established organotin protocols. nih.gov
The mechanism of regioselectivity is believed to be controlled by the complex structure of the stannylene dimer or polymer, which selectively exposes or activates one hydroxyl group over another. researchgate.net This directed activation is a powerful tool in the complex synthesis of carbohydrate derivatives and other polyhydroxylated natural products.
Influence of Stannylene Acetal Structure and Oligomerization on Reaction Selectivity
The reactivity and, crucially, the selectivity of reactions involving this compound are intrinsically linked to its solution-state structure. While it exists as an infinite ribbon polymer in the solid state, in non-polar solvents, it forms a dynamic equilibrium of various oligomeric species. dal.caresearchgate.net This aggregation behavior is a defining characteristic that governs its synthetic utility.
Through spectroscopic methods, particularly ¹¹⁹Sn NMR, it has been established that solutions of this compound and its derivatives contain a mixture of dimers, trimers, and even higher oligomers like tetramers and pentamers. dal.caresearchgate.net The equilibrium between these species is highly dependent on factors such as temperature and concentration. dal.ca For instance, low-temperature ¹¹⁹Sn NMR studies have allowed for the calculation of thermodynamic parameters for these equilibria. researchgate.net
The specific structure of the diol used to form the stannylene acetal heavily influences the distribution of these oligomers. This is particularly evident with carbohydrate-derived diols, where the stereochemistry of substituents on the pyranose ring dictates the predominant oligomeric form. dal.ca This structural preference is the primary determinant of regioselectivity in subsequent reactions.
Highly regioselective reactions are typically achieved only when the stannylene acetal exists as a single, stable dimeric structure. researchgate.net In such cases, the geometry of the dimer renders specific oxygen atoms more reactive than others. Conversely, when the acetal is present as a rapidly interconverting mixture of different oligomers (e.g., dimers, trimers, and tetramers), reactions tend to be only slightly regioselective. researchgate.net In these kinetically controlled reactions, the regiochemical outcome is determined by the initial reaction of the most accessible dicoordinate oxygen atoms within the most abundant dimer(s). researchgate.net
Fluoride-Accelerated Reactions of Dialkylstannylene Acetals
While dialkylstannylene acetals are effective for achieving regioselective functionalization, their reactions with electrophiles, such as alkyl halides, are often slow. researchgate.net The reaction rates can be dramatically enhanced by the addition of nucleophilic catalysts, most commonly cesium fluoride (B91410) in DMF or quaternary ammonium (B1175870) halides. researchgate.net
The mechanism of this acceleration involves the direct interaction of the fluoride ion with the tin center of the stannylene acetal. researchgate.net Fluoride coordinates to the Lewis-acidic tin atom, forming a hypervalent tin species. This coordination increases the electron density on the oxygen atoms of the acetal, thereby enhancing their nucleophilicity and significantly accelerating the rate of reaction with the electrophile.
Theoretical studies have shown that the addition of a fluoride ion to a monomeric di-n-butyldialkoxytin derivative is a strongly exothermic process. researchgate.net The resulting species can exist as fluoridated monomers or, depending on the concentration, can form monofluoridated dimers. Both of these fluoridated species are considered potential reactive intermediates in the catalytic cycle. researchgate.net The transition states for the rate-determining alkylation step have been calculated to involve these fluoridated monomeric or dimeric adducts. researchgate.net
Reactivity with Specific Organic Substrates
Reactions with Acyl Chlorides and Anhydrides
The reactivity of this compound derivatives with acylating agents is dependent on the reactivity of the electrophile. rsc.org A clear distinction is observed in the products formed from reactions with highly reactive acyl chlorides versus less reactive acid anhydrides.
When a 2,2-dibutyl-1,3,2-dioxastannolen derived from an acyloin is treated with a reactive acyl chloride, such as acetyl chloride, the reaction yields the corresponding cis-diester. rsc.org However, when less reactive acylating agents are employed, a different product distribution is observed. Acetic anhydride (B1165640) or benzoyl chloride, for example, lead to an increasing proportion of the thermodynamically more stable trans-diester. rsc.org
Furthermore, the reaction with cyclic anhydrides or diacid chlorides like phosgene (B1210022) results in the formation of cyclic esters, demonstrating the utility of the stannylene intermediate in constructing more complex molecular architectures. rsc.org
Epoxidation of Allylic Alcohols
The epoxidation of allylic alcohols is a cornerstone transformation in organic synthesis, valued for its ability to generate chiral epoxides with high stereoselectivity. wikipedia.orgmdpi.com The hydroxyl group of the allylic alcohol plays a critical directing role in this reaction. Through hydrogen bonding with peroxy acids like m-CPBA or coordination to metal-based catalysts (e.g., titanium or vanadium), the oxidant is delivered to a specific face of the alkene, controlling the stereochemical outcome. wikipedia.orgnih.gov The Sharpless asymmetric epoxidation, which uses a titanium(IV) isopropoxide catalyst and a chiral tartrate ligand, is a classic example of this principle, achieving high enantioselectivity. mdpi.com
While stannylene acetals are primarily used to activate diols for regioselective alkylation, acylation, or oxidation, their direct application in catalyzing the epoxidation of allylic alcohols is not widely documented in the reviewed literature. The principle of using a Lewis acid to activate and direct a hydroxyl group is congruous with the function of stannylene acetals. However, specific research detailing the use of this compound as a catalyst or stoichiometric promoter for the epoxidation of allylic alcohols with common oxidants like hydroperoxides was not found in the primary search results. The field is dominated by titanium and vanadium-based catalysts for this particular transformation. nih.govnih.gov
TMSN₃ Addition to Nitriles
Detailed research findings regarding the use of this compound as a catalyst or reagent for the addition of trimethylsilyl (B98337) azide (B81097) (TMSN₃) to nitriles were not available in the consulted literature.
Applications in Catalysis
Catalytic Activity in Polymerization Reactions
2,2-Dibutyl-1,3,2-dioxastannolane has demonstrated notable catalytic activity in various polymerization reactions, particularly in the ring-opening polymerization (ROP) of cyclic monomers. Its effectiveness stems from the Lewis acidic nature of the tin center, which can activate monomers for nucleophilic attack.
Ring-Opening Polymerization (ROP) of Cyclic Monomers (e.g., Morpholine-2,5-diones)
The ring-opening polymerization of morpholine-2,5-diones (MDs) is a key method for producing polydepsipeptides, which are biodegradable polymers with potential applications in the medical field. While various catalysts can be employed for this reaction, organotin compounds, including those structurally similar to this compound, have been investigated. For instance, 2,2-dibutyl-2-stanna-1,3-dioxepane has been used as an initiator for the ROP of morpholine-2,5-dione (B184730) and D,L-3-methylmorpholine-2,5-dione. These polymerizations, however, tended to yield polymers with relatively low molecular weights that did not always correspond to the monomer-to-initiator ratio.
The general mechanism for the ROP of morpholine-2,5-diones involves the coordination of the monomer's carbonyl group to the Lewis acidic metal center of the catalyst, followed by nucleophilic attack from an initiator or the growing polymer chain. This process leads to the formation of poly(ester amide)s. rsc.org The choice of catalyst and reaction conditions can significantly influence the polymerization kinetics and the properties of the resulting polymer. For example, organocatalyst systems like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a thiourea (B124793) (TU) co-catalyst have shown to provide rapid and controlled polymerization of 3S-(isobutyl)morpholine-2,5-dione.
Table 1: Catalysts in the Ring-Opening Polymerization of Morpholine-2,5-diones
| Catalyst/Initiator | Monomer | Observations |
| 2,2-Dibutyl-2-stanna-1,3-dioxepane | Morpholine-2,5-dione, D,L-3-methylmorpholine-2,5-dione | Produced polymers with relatively low molecular weights. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Thiourea (TU) | 3S-(Isobutyl)morpholine-2,5-dione | Achieved rapid and controlled polymerization. |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Alkyl-substituted morpholine-2,5-diones | Yielded well-defined polymers with controlled molecular weights and low dispersity. rsc.org |
| Tin(II) 2-ethylhexanoate (B8288628) | Morpholine-2,5-dione derivatives | A common catalyst for the ROP of lactones, also used for MDs, but can lead to less control over polymer properties. nih.gov |
Synthesis of Oligodepsipeptides and Macrocyclic Polyesters
This compound plays a crucial role as both a reagent and a catalyst in the synthesis of macrocyclic polyesters. researchgate.net In a reaction with diacyl dichlorides, it facilitates a cyclo-oligomerization process. This reaction proceeds through a rapid transesterification equilibrium, resulting in a thermodynamic distribution of oligomeric esters. researchgate.net While it was initially proposed that the dioxastannolane might act as a template to selectively form macrocyclic tetraesters, further investigation revealed that its primary role is that of an efficient transesterification catalyst that equilibrates the mixture of macrocycles. researchgate.net
The synthesis of cyclic poly(L-lactide)s has also been achieved using a related catalyst, 2,2-dibutyl-2-stanna-1,3-dithiolane. acs.org This reaction is believed to proceed through a combination of ring-expansion polymerization and ring-extrusion of the cyclic oligo- or polylactides, with the elimination of the cyclic tin catalyst. acs.org
Influence of Metal Softness on Polymerization Outcomes
The outcome of polymerization reactions catalyzed by metal-based Lewis acids is significantly influenced by the principles of Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org This theory classifies Lewis acids and bases as "hard" or "soft" based on properties like size, charge density, and polarizability. wikipedia.org Hard acids tend to bond preferentially with hard bases, and soft acids with soft bases. wikipedia.org
In the context of ring-opening polymerization, the metal center of the catalyst acts as a Lewis acid, and the monomer (e.g., a lactone or morpholine-2,5-dione) acts as a Lewis base. The "hardness" or "softness" of the tin atom in this compound and related catalysts influences its interaction with the monomer and, consequently, the catalytic activity and selectivity of the polymerization.
Tin(IV) is considered a borderline to soft Lewis acid. wikipedia.org This characteristic allows for effective coordination with the oxygen atoms of the cyclic monomers, which are hard bases. However, the nature of the ligands attached to the tin atom can modulate its hardness. The interaction between the Lewis acidic catalyst and the monomer is a key step in activating the monomer for ring-opening. The strength and nature of this interaction, governed by HSAB principles, can affect the rate of polymerization and the potential for side reactions. For instance, in the ring-opening polymerization of cyclopropane (B1198618) derivatives, Lewis acids like SnCl₄ are effective catalysts. rsc.org The choice of a Lewis acid with appropriate hardness is crucial for efficient catalysis. rsc.orgnih.gov
Catalysis in Condensation and Crosslinking Reactions
Silane (B1218182) Crosslinking and Condensation Reactions
This compound has been identified as a highly effective catalyst for silane crosslinking and condensation reactions. numberanalytics.com These reactions are important for producing crosslinked polymers, such as those used in wire and cable insulation. The process typically involves a silane-grafted polymer, often a polyolefin, which undergoes hydrolysis and subsequent condensation in the presence of a catalyst and moisture to form a crosslinked network. researchgate.net
The catalytic activity of this compound in this context is notable for its speed and stability at elevated temperatures. numberanalytics.com It has been shown to yield desirably fast crosslinking and maintain its catalytic efficacy even after prolonged heat exposure. numberanalytics.com The mechanism is thought to involve the formation of an intermediate with a Sn-O-Si linkage, which facilitates the condensation reaction between silanol (B1196071) groups on different polymer chains. researchgate.net
Table 2: Performance of this compound in Silane Crosslinking
| Catalyst | Application | Key Finding | Reference |
| This compound | Silane crosslinking of polymers | Provides fast crosslinking and retains excellent catalytic activity after prolonged exposure to high temperatures. | numberanalytics.com |
Formation of 2-Oxazolidinones from Amino Alcohols and CO₂
While there is no direct evidence of this compound being used for the synthesis of 2-oxazolidinones from amino alcohols and carbon dioxide, structurally similar organotin compounds have proven effective. Specifically, 1,3-dichloro-1,1,3,3-tetraalkyldistannoxanes have been successfully employed as catalysts for this transformation. researchgate.netcolab.ws
This reaction represents a valuable method for carbon dioxide utilization. The catalytic process involves the reaction of a 2-amino alcohol with CO₂ under pressure and at elevated temperatures in the presence of the chlorostannoxane catalyst. researchgate.netamazonaws.com The choice of substituents on the tin atoms in the distannoxane catalyst influences the reaction yield. researchgate.netcolab.ws For example, a catalyst with all butyl substituents on the tin centers demonstrated high turnover numbers. colab.ws This suggests that the Lewis acidity and steric environment around the tin centers are crucial for catalytic performance.
Comparative Studies and Derivatives
Analogues of 2,2-Dibutyl-1,3,2-dioxastannolane
The structure and reactivity of this compound are best understood by comparing them with analogous compounds where the core dioxastannolane ring is altered. These analogues include other cyclic organotin compounds with varying heteroatoms.
This compound belongs to the family of dioxastannolanes, which are five-membered heterocyclic compounds containing a Sn-O-C-C-O linkage. In the solid state, this compound does not exist as a simple monomer. Instead, single-crystal X-ray diffraction studies have revealed that the dioxastannolane units associate into an infinite ribbon polymer. In this polymeric structure, the tin atom is coordinated to two carbon atoms from the butyl groups and four oxygen atoms, resulting in a highly distorted octahedral geometry. The intramolecular Sn-O bond length is approximately 2.04 Å, while the intermolecular bridging Sn-O bond is significantly longer at about 2.51 Å. This intermolecular association highlights the Lewis acidic nature of the tin center and its tendency to achieve a higher coordination number than four.
Other related cyclic organotin compounds, such as diorganotin oxides (R₂SnO), also exhibit complex structural chemistry. Except when the organic substituents are very bulky, these compounds are typically polymers. However, with bulky groups, they can form cyclic trimers (with Sn₃O₃ rings) or dimers (with Sn₂O₂ rings). This contrasts with the infinite polymer structure of this compound, showcasing how the nature of the organic and oxygen-containing backbone influences the supramolecular assembly.
The direct sulfur-containing analogues of this compound are dithiastannolanes (containing an Sn-S-C-C-S ring) and oxathiastannolanes (with an Sn-O-C-C-S ring). Detailed structural and synthetic reports on these specific five-membered heterocyclic systems are less prevalent in the scientific literature compared to their dioxa- counterparts.
However, the broader class of organotin compounds with tin-sulfur bonds, such as organotin(IV) dithiocarbamates, has been studied extensively. nih.gov Dithiocarbamates are mono-anionic ligands that chelate to the tin atom through two sulfur atoms, forming stable complexes. nih.gov In di-substituted organotin(IV) compounds like R₂Sn(S₂CNR'₂)₂, the tin center is often found in a six-coordinate geometry. nih.gov The infrared spectra of these complexes are characterized by specific bands for the thioureide (C=N) and carbon-sulfur (C-S) bonds. nih.gov These complexes demonstrate the facility of tin to form stable bonds with sulfur-containing ligands, suggesting that cyclic dithiastannolanes and oxathiastannolanes are plausible structures, even if not widely isolated and characterized as their oxygen analogues.
Comparison of Catalytic Performance with Other Organotin Catalysts (e.g., Tin(II) 2-ethylhexanoate)
Organotin compounds are widely used as catalysts, particularly in the formation of polyurethanes and polyesters. nih.gov The catalytic performance of this compound, a tin(IV) compound, can be benchmarked against other common organotin catalysts like tin(II) 2-ethylhexanoate (B8288628) (also known as stannous octoate) and dibutyltin (B87310) dilaurate (DBTDL).
Tin(II) 2-ethylhexanoate is a highly active catalyst, especially for producing flexible polyurethane foams. nih.gov Its high catalytic activity is a key advantage; however, as a tin(II) compound, it is susceptible to oxidation and hydrolysis, which can lead to deactivation. nih.govnih.gov In contrast, tin(IV) catalysts like DBTDL and by extension, this compound, are more stable. DBTDL is a versatile catalyst for the reaction between isocyanates and polyols (the gellation reaction) and is frequently used in microcellular elastomers and cast elastomers. nih.govnih.gov
In the production of polyurethanes, the catalytic activity of DBTDL is considered to have a more pronounced effect on the polymerization reaction between the isocyanate and the alcohol, whereas stannous octoate also effectively catalyzes the expansion reaction between isocyanate and water. nih.gov The combination of stannous octoate and DBTDL can sometimes provide a synergistic effect, balancing reaction speed and curing speed. nih.gov For waterborne polyurethane systems, selectivity is crucial to avoid side reactions like the formation of urea (B33335) and CO₂ gas from the isocyanate-water reaction. Studies have shown that catalysts like DBTDL are less selective for the desired isocyanate-hydroxyl reaction compared to some alternative metal catalysts like zirconium diketonates. nih.gov
Table 1: Comparison of Common Organotin Catalysts
| Catalyst | Tin Oxidation State | Typical Application | Key Characteristics |
|---|---|---|---|
| This compound | Sn(IV) | Polyurethane & Polyester Synthesis | Cyclic structure, polymeric in solid state. |
| Tin(II) 2-ethylhexanoate | Sn(II) | Flexible polyurethane foams, ROP of lactides. nih.gov | High catalytic activity, low hydrolytic stability. nih.gov |
| Dibutyltin dilaurate (DBTDL) | Sn(IV) | Polyurethane elastomers, coatings, RTV silicones. nih.govnih.gov | Good stability, versatile, promotes NCO/OH reaction. nih.gov |
| Dibutyltin mercaptide | Sn(IV) | Hydrolysis-resistant catalyst systems. nih.gov | High stability in the presence of water. |
Influence of Alkyl Chain Length and Substituents on Structure and Reactivity
The structure and reactivity of organotin compounds are significantly influenced by the nature of the organic groups (R) attached to the tin atom. This includes the length of the alkyl chain and the presence of other substituents.
The reactivity of organotin compounds is related to the stability of the carbon-tin bond. The cleavage of C-Sn bonds by various agents is a key reaction. For alkyl groups, it has been observed that lower alkyl groups are cleaved more readily than higher alkyl groups. This suggests that catalysts with shorter alkyl chains, such as dimethyltin (B1205294) derivatives, may exhibit higher reactivity than their dibutyltin or dioctyltin (B90728) counterparts under certain conditions. Indeed, when compared on an equal tin basis, methyltins are reported to be slightly more active catalysts than butyltins.
Steric effects also play a crucial role. As the size of the alkyl group increases, steric hindrance can impede the approach of reactants to the catalytic tin center. This can influence not only the rate of reaction but also the structure of the resulting products. In studies of related dialkylgallium alkoxides used for the ring-opening polymerization of lactide, the size of the alkyl groups (ethyl vs. iso-propyl) on the metal center had a considerable effect on the distribution of the resulting homo- and heterochiral species, demonstrating a clear structural influence.
Table 2: Influence of R-Group on Dialkyltin Catalyst Properties
| R-Group (in R₂SnY₂) | Relative Reactivity Trend | Structural Influence |
|---|---|---|
| Methyl | Higher activity than butyls. | Less steric hindrance. |
| Butyl | Standard for many applications (e.g., DBTDL). nih.gov | Moderate steric hindrance. |
| Octyl | Lower activity than methyls. | Increased steric hindrance, can lead to lower toxicity. |
| Aryl/Vinyl | More readily cleaved from tin than alkyl groups. | Electronic effects can modify Lewis acidity of tin. |
Future Perspectives in 2,2 Dibutyl 1,3,2 Dioxastannolane Research
Computational Chemistry and Modeling of Reaction Pathways
The advancement of computational chemistry offers a powerful tool for understanding and predicting the behavior of 2,2-Dibutyl-1,3,2-dioxastannolane at a molecular level. Density Functional Theory (DFT) studies, which have been successfully applied to other organotin carboxylate catalysts for reactions like urethane (B1682113) formation, can provide deep insights into the reaction mechanisms involving this dioxastannolane. lupinepublishers.comrsc.org
Future computational work is expected to focus on several key areas:
Elucidation of Catalytic Cycles: Modeling the entire catalytic cycle of reactions where this compound is employed can reveal the structures of intermediates and transition states. This understanding is crucial for optimizing reaction conditions and catalyst design.
Substrate Scope and Selectivity: Computational models can predict the reactivity of the dioxastannolane with a wide range of substrates, guiding experimental work towards novel and efficient synthetic transformations. This includes predicting regio- and stereoselectivity, which is vital for the synthesis of complex molecules.
Solvent Effects: The role of the solvent in reactions catalyzed by organotin compounds can be significant. lupinepublishers.com Computational modeling can simulate these effects, aiding in the selection of the optimal reaction medium to enhance catalytic activity and stability.
| Computational Focus Area | Objective | Potential Impact |
| Catalytic Cycle Elucidation | To map out the energetic landscape of the reaction, identifying key intermediates and transition states. | Optimization of reaction conditions (temperature, pressure, catalyst loading) for improved efficiency. |
| Substrate Scope Prediction | To virtually screen potential reactants and predict their viability in reactions catalyzed by the dioxastannolane. | Acceleration of the discovery of new synthetic methodologies. |
| Solvent Effect Simulation | To understand the influence of the solvent on catalyst activity, stability, and reaction pathway. | Rational selection of solvents to maximize reaction yield and selectivity. |
Development of Novel Synthetic Applications
Beyond its current use, research is geared towards unlocking new synthetic applications for this compound. Its unique structure, featuring a five-membered ring and reactive tin-oxygen bonds, makes it a promising candidate for a variety of organic transformations.
One promising area is in regioselective protection and activation of diols. The formation of the dioxastannolane from a 1,2-diol and a dibutyltin (B87310) source like dibutyltin oxide allows for the selective functionalization of one hydroxyl group over the other. This strategy has been effectively used in carbohydrate and natural product synthesis.
Furthermore, the reactivity of the tin-oxygen bond can be harnessed for the development of new coupling reactions and the synthesis of other organometallic reagents. The compound can serve as a precursor to generate dibutylstannylene, a reactive intermediate that can participate in various insertion and addition reactions. acs.org
Exploration of Advanced Catalytic Systems
The future of catalysis involving this compound lies in the design of more sophisticated and efficient catalytic systems. This includes the development of multicomponent and supported catalysts to enhance activity, selectivity, and recyclability.
Bimetallic Catalysis: The combination of the Lewis acidic tin center in the dioxastannolane with other metals could lead to synergistic catalytic effects. These bimetallic systems can activate substrates in novel ways, enabling challenging transformations that are not possible with a single catalyst.
Immobilized Catalysts: To address the concerns of catalyst recovery and reuse, which are crucial for industrial applications, future research will likely focus on immobilizing this compound or its derivatives on solid supports such as polymers, silica, or magnetic nanoparticles. This approach not only facilitates catalyst separation but can also enhance catalyst stability and longevity.
Switchable Catalysis: The development of "smart" catalytic systems based on the dioxastannolane, whose activity can be turned on or off by an external stimulus (e.g., light, temperature, or an additive), is another exciting prospect. This would allow for greater control over the reaction process.
Integration with Sustainable Chemistry Principles (e.g., CO2 Utilization)
A significant and growing area of research is the integration of this compound into sustainable chemical processes, with a particular focus on the utilization of carbon dioxide (CO2) as a renewable C1 feedstock. Organotin compounds, including oxides and alkoxides, have shown promise in catalyzing the reaction of CO2 with various substrates. lupinepublishers.com
The reaction of this compound with CO2 could potentially lead to the formation of cyclic carbonates, which are valuable compounds with applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and as intermediates in the synthesis of polymers and fine chemicals. The proposed catalytic cycle would involve the insertion of CO2 into one of the tin-oxygen bonds of the dioxastannolane, followed by reaction with a suitable substrate, such as an epoxide, and regeneration of the catalyst.
The development of efficient catalytic systems based on this compound for CO2 fixation would represent a significant step towards a more sustainable chemical industry, transforming a greenhouse gas into valuable chemical products. rsc.org
| Sustainable Application | Reaction | Potential Product(s) | Significance |
| CO2 Utilization | Reaction with epoxides | Cyclic carbonates | Valorization of a greenhouse gas, synthesis of valuable chemicals. |
| Biodegradable Polymer Synthesis | Ring-opening polymerization of lactones | Polyesters (e.g., polylactic acid) | Development of environmentally friendly plastics. |
| Biomass Conversion | Catalytic transformation of biomass-derived diols | Bio-based chemicals and materials | Transition from fossil-based to renewable feedstocks. |
Q & A
Q. What are the key structural features of 2,2-dibutyl-1,3,2-dioxastannolane in the solid state?
The compound adopts a distorted octahedral geometry around the tin atom, with two carbon atoms from the butyl groups and four oxygen atoms from the dioxastannolane ring. X-ray diffraction reveals an average Sn–O bond length of 2.04 Å within the ring and a longer intermolecular Sn–O bond of 2.51 Å, forming an infinite ribbon polymer. The endocyclic O–Sn–O angle is 79.0°, while the exocyclic C–Sn–C angle is 138.6°, indicating significant steric strain .
Q. How can researchers distinguish between five- and six-coordinate tin species in derivatives of this compound?
Mössbauer spectroscopy is critical for differentiating coordination states. For example, in mannose derivatives, overlapping signals correspond to five- and six-coordinate tin in a 3:2 ratio. Solid-state NMR also shows distinct chemical shifts: δ –189 (five-coordinate) vs. δ –230 (six-coordinate) in solution and solid states, respectively .
Q. What synthetic routes are commonly used to prepare this compound?
The compound is typically synthesized via condensation of 1,2-diols with dibutyltin oxide under anhydrous conditions. Reaction optimization includes temperature control (80–120°C) and solvent selection (e.g., toluene) to prevent hydrolysis of the tin precursor. Purity is confirmed by NMR and elemental analysis .
Advanced Research Questions
Q. How do dynamic equilibria in solution affect the interpretation of 119Sn^{119}\text{Sn}119Sn NMR spectra?
In chloroform solution, this compound exhibits fluxional behavior due to rapid intramolecular ligand exchange. Variable-temperature NMR reveals an energy barrier of ~42 kJ mol for this process, leading to averaged signals that mask true coordination states. Researchers must combine low-temperature NMR with computational modeling (e.g., DFT) to resolve individual species .
Q. What contradictions arise between crystallographic and spectroscopic data for this compound, and how are they resolved?
Crystallography shows a six-coordinate tin polymer in the solid state, while solution NMR suggests five-coordinate monomers. This discrepancy is resolved by recognizing solvent-dependent association equilibria. For example, coordinating solvents (e.g., THF) stabilize monomeric species, whereas nonpolar solvents promote polymerization. Cross-validation via X-ray, NMR, and IR spectroscopy is essential .
Q. How can researchers leverage the distorted octahedral geometry to design regioselective reactions?
The steric strain from the bulky butyl groups and narrow O–Sn–O angle (79.0°) directs nucleophilic attack toward less hindered sites. For example, glucose-derived analogs undergo regioselective substitution at the axial oxygen due to reduced steric hindrance. Computational tools (e.g., molecular docking) help predict reactive sites for catalytic or synthetic applications .
Methodological Guidance
Q. What experimental protocols are recommended for studying fluxional behavior in organotin compounds?
- Variable-Temperature NMR: Acquire , , and spectra at intervals (e.g., –50°C to 25°C) to observe coalescence or splitting of signals.
- Dynamic NMR (DNMR) Analysis: Use the Gutowsky-Holm equation to calculate exchange rates and activation energies.
- Complementary Techniques: Pair NMR with X-ray crystallography and Mössbauer spectroscopy to correlate solution dynamics with solid-state structures .
Q. How should researchers address inconsistencies in reported Sn–O bond lengths across studies?
Discrepancies often arise from differences in crystallization conditions or intermolecular interactions. Standardize synthesis and characterization protocols (e.g., inert atmosphere, solvent purity) and use high-resolution crystallography (≤0.01 Å precision). Compare data with structurally analogous compounds (e.g., glucose or mannose derivatives) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
